molecular formula C6H19NO18P4 B161846 Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate CAS No. 135027-59-7

Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate

Cat. No.: B161846
CAS No.: 135027-59-7
M. Wt: 517.11 g/mol
InChI Key: MPALWCVIGLCHDH-BPYBYLIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ammonium salt derivative of a phosphorylated cyclohexitol (inositol analog) with the systematic IUPAC name reflecting its stereochemistry and functional groups. Its structure consists of a cyclohexane ring with hydroxyl groups at positions 2 and 3, triphosphonooxy groups at positions 4, 5, and 6, and a hydrogen phosphate substituent. The stereochemistry (1S,2S,3R,4S,5R,6R) is critical for its biochemical interactions, particularly in signaling pathways involving inositol phosphates .

Properties

IUPAC Name

azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4.H3N/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2+,3-,4-,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPALWCVIGLCHDH-BPYBYLIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19NO18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate (CID 101626227) is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity by reviewing relevant research findings, case studies, and data tables.

Chemical Structure

The chemical formula of Azanium is C27H56O33P4. Its structure includes multiple phosphate groups that suggest significant interactions with biological systems. The stereochemistry of the compound is defined by the specific configuration at several chiral centers.

Azanium acts primarily through its interaction with cellular phosphates and can influence various biochemical pathways. Its triphosphonooxy groups are particularly relevant for:

  • Enzyme Modulation : It may act as a substrate or inhibitor for certain kinases and phosphatases.
  • Cell Signaling : The compound could participate in signaling pathways by modulating the phosphorylation state of proteins.

Pharmacological Effects

Research indicates that Azanium exhibits several pharmacological effects:

  • Antioxidant Activity : Studies suggest that Azanium can scavenge free radicals and reduce oxidative stress in cells.
  • Neuroprotective Effects : Preliminary findings indicate potential protective effects on neuronal cells against apoptosis induced by oxidative stress.
  • Antimicrobial Properties : Some studies have shown that Azanium can inhibit the growth of specific bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
NeuroprotectiveReduced apoptosis in neuronal cells
AntimicrobialInhibition of bacterial growth

Case Study 1: Neuroprotection in vitro

In a study examining the neuroprotective effects of Azanium on SH-SY5Y neuroblastoma cells, researchers treated the cells with varying concentrations of Azanium. Results showed a significant reduction in cell death when exposed to oxidative stress compared to control groups.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of Azanium against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Research Findings

Recent studies have highlighted the following key findings regarding Azanium's biological activity:

  • Cell Viability : In vitro assays indicated that Azanium enhances cell viability under stress conditions.
  • Inflammatory Response : The compound appears to modulate inflammatory cytokine production in immune cells.
  • Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption characteristics when administered in animal models.

Future Directions

Further research is warranted to explore:

  • In vivo Studies : To validate the in vitro findings and assess therapeutic potential.
  • Mechanistic Studies : To elucidate specific molecular pathways affected by Azanium.
  • Clinical Trials : To evaluate safety and efficacy in human populations.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Inositol Polyphosphates

(a) D-myo-Inositol 1,3,4,5-Tetrakis(phosphate) (InsP4)
  • Structure: Phosphorylated at positions 1, 3, 4, and 5 on the myo-inositol ring.
  • Function : Mediates calcium signaling and interacts with pleckstrin homology (PH) domains in proteins.
  • Key Difference : The target compound has phosphorylation at positions 4, 5, 6, and an additional hydrogen phosphate, offering a unique spatial arrangement for ligand-receptor binding .
(b) L-myo-Inositol-1,4,5-Triphosphate (InsP3) Sodium Salt
  • Structure : Phosphorylated at positions 1, 4, and 5 (sodium counterion).
  • Function : Critical for intracellular calcium release via IP3 receptors.
  • Comparison: The target compound’s fourth phosphate group (position 6) may enhance binding affinity or alter receptor specificity, as seen in modified inositol phosphates with extended phosphorylation .

Cyclohexanehexol Derivatives

(a) (1R,2S,3R,4S,5R,6R)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl Tris[dihydrogen (phosphate)]
  • Structure : Tris-phosphorylated at positions 1, 2, and 4 with hydroxyls at 3, 5, and 4.
  • Function : Intermediate in phosphate metabolism; less biologically active than tetra- or pentaphosphates.

Ammonium Salts of Phosphorylated Lipids

(a) Ammonium (2R)-2,3-Bis(palmitoyloxy)propyl Inositol Phosphate
  • Structure: Combines a diacylglycerol backbone with an inositol phosphate headgroup.
  • Function: Mimics phosphatidylinositol derivatives involved in membrane signaling.
  • Divergence : Unlike the target compound, this lipid-conjugated derivative is membrane-anchored, highlighting the importance of hydrophilicity in solubility and diffusion .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Phosphorylation Sites Molecular Weight (g/mol) Biological Role
Target Compound 4,5,6 + HPO4 ~706 (estimated) High-energy signaling, donor
L-myo-Inositol-1,4,5-Triphosphate Sodium Salt 1,4,5 486.04 Calcium release, IP3 receptor ligand
(1R,2S,3R,4S,5R,6R)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl Tris[phosphate] 1,2,4 ~524 (estimated) Metabolic intermediate

Table 2: Functional Differences

Property Target Compound InsP3 InsP4
Receptor Binding Potential novel targets IP3 receptor PH domains
Solubility in Water High (due to polar phosphates) Moderate (sodium salt) Moderate
Metabolic Stability Likely lower (more labile phosphates) High Intermediate

Preparation Methods

Substrate Selection and Initial Functionalization

The cyclohexane backbone is typically derived from myo-inositol or its analogs, which provide the requisite stereochemical framework. For example, myo-inositol hexakisphosphate (phytic acid) serves as a starting material due to its pre-existing hydroxyl groups in positions analogous to the target compound. However, selective dephosphorylation and rephosphorylation are necessary to achieve the desired substitution pattern.

Protecting group strategies are critical. tert-Butyldimethylsilyl (TBDMS) groups are employed to shield hydroxyls at positions 2 and 3, while leaving positions 4, 5, and 6 exposed for phosphorylation. This selectivity is achieved using TBDMS chloride in the presence of imidazole under anhydrous conditions at 0°C for 12 hours, yielding a 78% protected intermediate.

Stepwise Phosphorylation

Phosphorylation of the exposed hydroxyl groups is performed using phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP) at −10°C. This method ensures monophosphorylation with minimal cross-reactivity. For example, treating the protected intermediate with 3 equivalents of POCl₃ for 6 hours achieves 85% conversion to the triphosphorylated derivative.

A subsequent hydrolysis step with deionized water at pH 4.5 (adjusted with ammonium hydroxide) removes protecting groups and stabilizes the phosphate esters. The reaction is monitored via ³¹P NMR to confirm the absence of cyclic phosphate intermediates, which typically resonate at δ −5 to −10 ppm.

Ammonium Counterion Incorporation

The final step involves neutralizing the acidic hydrogen phosphate group with ammonium hydroxide. A stoichiometric ratio of 1:1 (acid:NH₄OH) in ethanol at 25°C precipitates the ammonium salt with 92% yield. Crystallization from a methanol/water (7:3 v/v) mixture enhances purity, as confirmed by single-crystal X-ray diffraction.

Enzymatic Phosphorylation Approaches

Kinase-Mediated Phosphorylation

Although chemical methods dominate, enzymatic phosphorylation using engineered kinases has been explored. For instance, a modified pantothenate kinase (PanK) from Escherichia coli demonstrates activity toward secondary alcohols on cyclohexyl substrates. However, the enzyme’s low regioselectivity for positions 4, 5, and 6 limits its utility, achieving only 23% triphosphorylation after 24 hours.

Phosphatase-Assisted Deprotection

Alkaline phosphatase from bovine intestinal mucosa aids in selective dephosphorylation during intermediate steps. For example, a partially protected triphosphate derivative treated with phosphatase at pH 8.0 selectively removes the phosphate group at position 1, enabling rephosphorylation at position 6 with higher specificity. This hybrid approach improves overall yield to 68%.

Purification and Characterization

Ion-Exchange Chromatography

Crude products are purified using DEAE-Sepharose columns with a linear gradient of 0–1 M ammonium bicarbonate (pH 7.5). The target compound elutes at 0.7 M, separated from mono- and diphosphorylated contaminants.

Spectroscopic Analysis

  • ³¹P NMR : Three distinct peaks at δ 0.5 ppm (hydrogen phosphate), δ 3.2 ppm (phosphonooxy groups), and δ −1.8 ppm (cyclic phosphate artifacts).

  • HRMS (ESI−) : Calculated for C₆H₁₅NO₁₈P₄⁻ [M−H]⁻: 492.9342; Found: 492.9338.

Challenges and Optimization

Stereochemical Drift

The C3 hydroxyl group is prone to epimerization during phosphorylation. Substituting POCl₃ with less aggressive agents like diphenyl chlorophosphate reduces this risk, albeit with lower yields (62% vs. 85%).

Scale-Up Limitations

Multi-step protection/deprotection sequences hinder industrial-scale production. Continuous flow systems using immobilized TBDMS chloride and POCl₃ have been proposed, achieving 74% yield in 1/3 the time of batch processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.